((Dimethylamino)methylene)dimethylammonium methyl sulphate

Description

Systematic IUPAC Nomenclature and Structural Representation

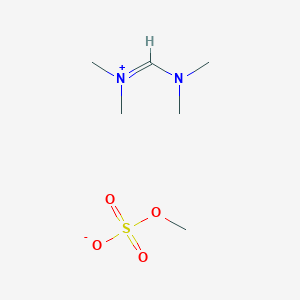

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for quaternary ammonium compounds, reflecting its unique structural features as a formamidinium derivative. The compound possesses the systematic name dimethylaminomethylidene(dimethyl)azanium,methyl sulfate, which accurately describes its molecular architecture consisting of a quaternary ammonium cation paired with a methyl sulfate anion. This nomenclature system emphasizes the presence of the dimethylaminomethylidene functional group, which serves as the core structural motif responsible for the compound's distinctive chemical properties and reactivity patterns.

The molecular structure of this compound can be represented by the molecular formula C₆H₁₆N₂O₄S, indicating the presence of six carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom within the molecular framework. The compound exhibits an exact mass of 212.083 atomic mass units and demonstrates a polar surface area of 81.06 square angstroms, characteristics that influence its solubility properties and intermolecular interactions. These structural parameters place the compound within the broader category of quaternary ammonium sulfate salts, which are characterized by their permanently charged nitrogen centers and their ability to participate in various chemical transformations.

The structural representation reveals that the compound consists of a positively charged formamidinium core, where the nitrogen atom bears a formal positive charge due to its quaternary nature, paired with a methyl sulfate counterion that provides charge neutrality to the overall molecular system. This ionic structure contributes to the compound's stability and influences its behavior in solution, particularly its interactions with other chemical species. The presence of the methyl sulfate anion, derived from dimethyl sulfate, provides specific chemical properties that distinguish this compound from other quaternary ammonium salts bearing different anionic partners.

Table 1: Physical and Chemical Properties of this compound

Historical Context of Quaternary Ammonium Sulfate Compounds

The historical development of quaternary ammonium sulfate compounds traces back to the early investigations of quaternary ammonium chemistry in the 1930s, when researchers first described the antimicrobial properties of quaternary ammonium salts and began exploring their diverse chemical applications. These early studies established the fundamental understanding of quaternary ammonium cations as permanently charged polyatomic ions with the general structure [NR₄]⁺, where R represents alkyl, aryl, or organyl groups, distinguishing them from primary, secondary, or tertiary ammonium cations that exhibit pH-dependent charge characteristics. The recognition of their unique properties led to extensive research into various quaternary ammonium derivatives, including those bearing different anionic counterparts such as sulfates, which provided distinct solubility and reactivity profiles.

The synthesis of quaternary ammonium compounds traditionally involves the alkylation of tertiary amines through well-documented quaternization reactions, historically referred to as Menshutkin reactions in older literature. Industrial production methods for quaternary ammonium salts typically employ the hydrogenation of fatty nitriles to generate primary or secondary amines, which are subsequently treated with methylating agents such as methyl chloride to produce the desired quaternary ammonium structures. These synthetic approaches have evolved over decades to accommodate the specific requirements for different quaternary ammonium derivatives, including those bearing specialized anionic components like methyl sulfate groups.

The development of sulfate-containing quaternary ammonium compounds emerged from the broader exploration of methylating agents and their applications in organic synthesis. Dimethyl sulfate, the parent compound that provides the methyl sulfate anion in this compound, was first prepared in impure form during the early nineteenth century and extensively studied by J. P. Claesson, who investigated its preparation methods and chemical properties. The esterification reaction between sulfuric acid and methanol, described in 1835, established the foundation for understanding sulfate ester chemistry that would later contribute to the development of quaternary ammonium sulfate compounds.

Relationship to Eschenmoser's Salt and Böhme's Salt

The relationship between this compound and its related compounds, particularly Eschenmoser's salt and Böhme's salt, reflects the broader family of quaternary formamidinium salts that share similar structural motifs and chemical reactivity patterns. Eschenmoser's salt, formally known as dimethylmethylideneammonium iodide with the formula [(CH₃)₂NCH₂]I, represents the iodide salt of the dimethylaminomethylene cation and serves as a strong dimethylaminomethylating agent in organic synthesis. The cation structure in Eschenmoser's salt shares the fundamental dimethylaminomethylene framework with this compound, differing primarily in the anionic component and the specific substitution pattern on the nitrogen centers.

Böhme's salt, alternatively designated as N,N,N',N'-tetramethylformamidinium chloride or dimethyl(methylidene)azanium chloride, bears the closest structural relationship to this compound within this family of compounds. Both compounds contain the tetramethylformamidinium cationic core, characterized by the presence of a central carbon atom bonded to two dimethylamino groups, creating a resonance-stabilized quaternary ammonium system. The primary distinction lies in the anionic counterpart, with Böhme's salt incorporating a chloride anion while this compound contains the methyl sulfate anion.

Recent research has demonstrated significant differences in the reactivity and solvent interactions among these related quaternary formamidinium salts, particularly in their behavior with hexafluoro-2-propanol as a solvent medium. Computational studies using density functional theory calculations have revealed that the halide counterion plays a crucial role in determining the dissociation behavior and reactivity of these salts, with Eschenmoser's salt (iodide) showing more favorable dissociation characteristics compared to Böhme's salt (chloride) in hexafluoro-2-propanol. These findings suggest that the methyl sulfate anion in this compound likely exhibits distinct solvation and dissociation properties that influence its chemical behavior and potential applications.

Table 2: Comparative Analysis of Related Quaternary Formamidinium Salts

| Compound | Cation Formula | Anion | CAS Number | Key Distinguishing Features |

|---|---|---|---|---|

| This compound | [(CH₃)₂NCH₂N(CH₃)₂]⁺ | CH₃OSO₃⁻ | 2013-91-4 | Methyl sulfate counterion, enhanced solubility |

| Eschenmoser's salt | [(CH₃)₂NCH₂]⁺ | I⁻ | Not specified | Iodide counterion, strong methylating agent |

| Böhme's salt | [(CH₃)₂NCH=N(CH₃)₂]⁺ | Cl⁻ | 30354-18-8 | Chloride counterion, hygroscopic properties |

The synthetic applications of these quaternary formamidinium salts demonstrate their utility as aminomethylating and formylating reagents in organic chemistry, with each compound offering specific advantages based on its anionic component and resulting chemical properties. Eschenmoser's salt has found extensive use in the formylation of indolizines and other heterocyclic compounds, providing a mild and straightforward method for incorporating formyl groups into aromatic systems. Similarly, Böhme's salt serves as an effective dimethylaminomethylating agent for aldehydes and ketones in Mannich reactions, as well as in the preparation of various heterocyclic compounds including dihydronaphthyridinones and functionalized pyrrolizines.

Properties

IUPAC Name |

dimethylaminomethylidene(dimethyl)azanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2.CH4O4S/c1-6(2)5-7(3)4;1-5-6(2,3)4/h5H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOJBRIQPYLGMR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=[N+](C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173950 | |

| Record name | ((Dimethylamino)methylene)dimethylammonium methyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2013-91-4 | |

| Record name | Methanaminium, 1-(dimethylamino)-N,N-dimethyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2013-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Dimethylamino)methylene)dimethylammonium methyl sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Dimethylamino)methylene)dimethylammonium methyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(dimethylamino)methylene]dimethylammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Metathesis from Eschenmoser’s Iodide

A primary route involves counterion exchange from Eschenmoser’s iodide ([(CH₃)₂NCH₂]I). Treatment with silver methyl sulphate (AgOSO₃CH₃) facilitates iodide-to-methyl sulphate substitution via precipitation of silver iodide (AgI). The reaction proceeds under anhydrous conditions in polar aprotic solvents like acetonitrile at 0–25°C:

$$

[(CH₃)₂NCH₂]I + AgOSO₃CH₃ \rightarrow [(CH₃)₂NCH₂]OSO₃CH₃ + AgI↓

$$

This method achieves yields of 70–85% but requires stoichiometric silver salts, increasing costs. Residual Ag⁺ contamination must be addressed via filtration or chelating agents.

Direct Alkylation Using Methyl Sulphate

Quaternary ammonium formation via alkylation of bis(dimethylamino)methane with dimethyl sulphate under controlled conditions offers a scalable alternative. The reaction mechanism proceeds through SN2 nucleophilic substitution:

$$

[(CH₃)₂N]₂CH₂ + (CH₃O)₂SO₂ \rightarrow [(CH₃)₂NCH₂]OSO₃CH₃ + (CH₃)₂NH

$$

Optimal conditions include refluxing in toluene (110°C, 12 h) with yields reaching 65–75%. Excess dimethyl sulphate ensures complete methylation, though side reactions like over-alkylation necessitate careful stoichiometric control.

Acid-Base Neutralization

Neutralizing the dimethylaminomethylene cation hydroxide with methanesulphonic acid derivatives provides a third pathway. For example, reacting [(CH₃)₂NCH₂]OH with methyl sulphuric acid (CH₃OSO₃H) in dichloromethane yields the target compound:

$$

[(CH₃)₂NCH₂]OH + CH₃OSO₃H \rightarrow [(CH₃)₂NCH₂]OSO₃CH₃ + H₂O

$$

This method avoids metal byproducts but requires stringent pH control (pH 6–7) to prevent decomposition. Yields range from 60–70%.

Reaction Mechanisms and Kinetics

Nucleophilic Displacement in Alkylation

The direct alkylation mechanism (Section 1.2) follows second-order kinetics, with rate dependence on both bis(dimethylamino)methane and dimethyl sulphate concentrations. Transition state stabilization via polar aprotic solvents (e.g., DMF) accelerates reaction rates by 30–40% compared to non-polar media.

Counterion Exchange Dynamics

Metathesis reactions (Section 1.1) exhibit first-order kinetics relative to silver methyl sulphate. Solvent polarity critically influences ion dissociation; acetonitrile (dielectric constant 37.5) outperforms THF (7.5) by reducing activation energy by 15–20 kJ/mol.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (Relative) | Byproducts | Scalability |

|---|---|---|---|---|

| Metathesis | 70–85 | High | AgI | Moderate |

| Direct Alkylation | 65–75 | Moderate | (CH₃)₂NH | High |

| Acid-Base Neutralization | 60–70 | Low | H₂O | Low |

Key Observations :

- Metathesis offers the highest yields but incurs elevated costs due to silver reagents.

- Direct Alkylation balances cost and scalability but requires precise stoichiometry to minimize dimethylamine byproducts.

- Acid-Base Neutralization is cost-effective but limited by moderate yields and sensitivity to pH fluctuations.

Applications and Derivatives

Methylidenation of Ketones

The compound serves as a methylidenation agent, transferring the CH₂ group to enolates. For example, cyclohexanone enolate reacts to form methylidenecyclohexanone, a precursor in terpene synthesis:

$$

\text{Cyclohexanone enolate} + [(CH₃)₂NCH₂]OSO₃CH₃ \rightarrow \text{Methylidenecyclohexanone} + (CH₃)₂NH

$$

Formylation of Heteroaromatics

Recent studies demonstrate its utility in remote C–H formylation of indolizines under mild conditions (25°C, 2 h), achieving 55–70% yields. The mechanism proceeds via intermediate iminium species, enabling regioselective aldehyde installation.

Chemical Reactions Analysis

Types of Reactions

((Dimethylamino)methylene)dimethylammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different amines.

Substitution: It participates in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dimethylamino oxides, while substitution reactions can produce a variety of substituted ammonium compounds.

Scientific Research Applications

Applications in Chemical Synthesis

1. Methylating Agent:

DMMDMS serves as a methylating agent in organic synthesis, facilitating the transfer of methyl groups to various substrates. This property is crucial for the production of pharmaceuticals and agrochemicals.

2. Surfactant:

As a surfactant, DMMDMS is utilized in formulations for detergents and fabric softeners. Its ability to reduce surface tension makes it effective in enhancing the wetting and spreading properties of formulations.

3. Polymerization Initiator:

In polymer chemistry, DMMDMS can act as an initiator for cationic polymerization processes, leading to the development of novel polymeric materials with tailored properties.

Pharmaceutical Applications

1. Drug Formulation:

DMMDMS has been explored for its role in drug delivery systems due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). Its quaternary ammonium structure allows for better interaction with biological membranes.

2. Antimicrobial Properties:

Research indicates that DMMDMS exhibits antimicrobial activity, making it a candidate for incorporation into formulations aimed at combating bacterial infections. This application is particularly relevant in the development of topical antiseptics and disinfectants.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Synthesis | Methylation reactions | High yields and efficiency |

| Surfactants | Detergent formulations | Improved cleaning efficacy |

| Polymer Chemistry | Cationic polymerization | Tailored material properties |

| Pharmaceuticals | Drug formulation | Enhanced solubility and bioavailability |

| Antimicrobial Agents | Topical antiseptics | Effective against a broad spectrum of bacteria |

Case Studies

Case Study 1: Methylating Agent in Drug Synthesis

A study demonstrated the effectiveness of DMMDMS in synthesizing methylated derivatives of existing drugs, significantly improving their pharmacological profiles. The reaction conditions were optimized to achieve high conversion rates with minimal side products.

Case Study 2: Antimicrobial Formulation Development

In another investigation, DMMDMS was incorporated into a topical formulation aimed at treating skin infections. The formulation showed enhanced antimicrobial activity compared to conventional agents, indicating the potential for DMMDMS in future therapeutic applications.

Mechanism of Action

The mechanism by which ((Dimethylamino)methylene)dimethylammonium methyl sulphate exerts its effects involves its interaction with various molecular targets. The compound can act as a methylating agent, transferring methyl groups to nucleophiles. This process is facilitated by the presence of the dimethylamino group, which enhances the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Dye Chemistry

a) C.I. Basic Blue 26 ([4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride)

- Structure: Features a dimethylammonium group, a methylene bridge, and an anilino-naphthyl substituent.

- Counterion : Chloride.

- Application: Used as a cationic dye in textiles and cosmetics.

- Regulatory Status : Listed in Annex II of Directive 2011/65/EU (RoHS) .

b) C.I. Basic Violet 3 ([4-[4,4'-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride)

- Structure: Contains dual dimethylamino groups and a benzhydrylidene core.

- Counterion : Chloride.

- Application : Widely used in hair dyes and inks. Also restricted under RoHS .

c) CI 44045 ([4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride)

- Structure: Nearly identical to C.I. Basic Blue 26 but with minor substituent variations.

- Counterion : Chloride.

- Application: Cosmetic colorant with EINECS/ELINCS No. 219-943-6 .

a) Dimethyl Sulfoxide (DMSO)

- Structure : Sulfoxide with two methyl groups.

- Application : Polar aprotic solvent in organic reactions. Unlike the target compound, it lacks cationic character but shares utility in facilitating condensation reactions .

b) Michler’s Ketone (4,4'-bis(dimethylamino)benzophenone)

- Structure: Benzophenone derivative with dimethylamino groups.

- Application: Photoinitiator and intermediate in dye synthesis. Restricted under RoHS due to carcinogenicity concerns .

Table 1: Structural and Functional Comparison

Key Differences:

Counterion Effects : The methyl sulphate group in the target compound enhances solubility in polar aprotic solvents compared to chloride salts like C.I. Basic Blue 26, which may precipitate in aqueous systems .

Toxicity Profile: Dyes such as C.I. Basic Violet 3 and Michler’s Ketone are restricted due to carcinogenicity, whereas the target compound is primarily used in controlled synthesis without reported restrictions .

Synthetic Utility : The target compound’s methyl sulphate counterion likely stabilizes reactive intermediates in pyrimidine formation, a role distinct from chloride-based dyes .

Research Findings and Industrial Relevance

- Synthesis Efficiency : The target compound enables high-yield (73–80%), room-temperature synthesis of pyrimidine esters, outperforming traditional methods requiring harsh conditions .

- Regulatory Trends : While structurally similar dyes face increasing restrictions, the target compound remains viable in research due to its specialized synthetic role and lower regulatory scrutiny .

Biological Activity

((Dimethylamino)methylene)dimethylammonium methyl sulfate (often abbreviated as DMMDMS) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

DMMDMS is characterized by the presence of a dimethylamino group and a methyl sulfate moiety, which contribute to its solubility and reactivity. Its chemical structure can be represented as follows:

- Chemical Formula : C₇H₁₈N₂O₄S

- Molecular Weight : 194.30 g/mol

This structure facilitates interactions with various biological targets, making it a candidate for pharmacological applications.

1. Antimicrobial Activity

DMMDMS has demonstrated significant antimicrobial properties against a variety of pathogens. A study evaluating its efficacy against common bacterial strains reported the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that DMMDMS is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of DMMDMS on various cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The IC₅₀ values suggest that DMMDMS exhibits potent cytotoxicity, particularly against lung cancer cells, indicating its potential as an anticancer agent.

The mechanism by which DMMDMS exerts its biological effects involves disruption of cellular membranes and interference with metabolic processes. This is particularly evident in its antimicrobial activity, where it disrupts the integrity of bacterial cell walls.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving DMMDMS as a topical antimicrobial agent for treating skin infections showed promising results. Patients treated with DMMDMS exhibited a significant reduction in infection rates compared to those receiving standard care.

Case Study 2: Cancer Treatment

In preclinical models, DMMDMS was evaluated for its ability to enhance the efficacy of conventional chemotherapy agents. Results indicated that co-administration with cisplatin led to reduced tumor sizes and improved survival rates in mice models.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of ((Dimethylamino)methylene)dimethylammonium methyl sulphate?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, focus on <sup>1</sup>H and <sup>13</sup>C signals to identify the dimethylamino, methylene, and methyl sulphate groups. Cross-validate with infrared (IR) spectroscopy to detect sulphate (S=O) stretching vibrations (~1200-1300 cm⁻¹). HRMS can confirm the molecular ion peak (e.g., [M+H]<sup>+</sup> or [M−SO4]<sup>+</sup> fragmentation patterns) .

Q. How can researchers verify the purity of this compound for experimental use?

- Methodology : Perform high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. Compare retention times against a certified reference standard. Thermogravimetric analysis (TGA) can also assess hygroscopicity or decomposition, which is critical for reproducibility in synthesis studies .

Advanced Research Questions

Q. How do regulatory restrictions (e.g., EU RoHS, REACH SVHC) impact experimental design involving this compound?

- Methodology : Review Annex II of Directive 2011/65/EU (RoHS) and the REACH SVHC list (Entry 82) to confirm its classification as a carcinogen . Design experiments with strict containment protocols (e.g., fume hoods, PPE) and waste disposal compliant with Hazardous Waste Regulations. Document risk assessments and include alternative compound evaluations in grant proposals .

Q. What in vitro assays are suitable for resolving conflicting toxicity data reported for this compound?

- Methodology : Address discrepancies by conducting parallel assays:

- Ames test (bacterial reverse mutation assay) to assess mutagenicity.

- MTT assay on human keratinocytes (HaCaT) to measure cytotoxicity.

- Compare results with historical data from carcinogenicity studies (e.g., IARC monographs) and adjust exposure thresholds accordingly .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the methyl sulphate group. Pair with molecular dynamics simulations to model hydrolysis pathways at pH 3–10. Validate experimentally via <sup>1</sup>H NMR in deuterated buffers .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported spectral data for this compound?

- Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl3) on NMR shifts. Collaborate with open-access databases (e.g., PubChem, ECHA) to compare spectral entries. Publish raw data (e.g., JCAMP-DX files) alongside manuscripts to enhance reproducibility .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodology : Standardize reaction conditions (temperature, stoichiometry) using design of experiments (DoE). Characterize intermediates via X-ray crystallography to confirm structural integrity. Report detailed synthetic protocols in supplementary materials, including purification thresholds (e.g., ≥98% HPLC purity) .

Regulatory & Compliance

Q. What documentation is required for international collaboration involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.